molecular formula C18H20ClNO2 B2829279 3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide CAS No. 941897-90-1

3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide

Cat. No.: B2829279
CAS No.: 941897-90-1
M. Wt: 317.81
InChI Key: URRHCFHGIAQGQU-UHFFFAOYSA-N
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Description

3-[5-(4-Chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide is a synthetic small molecule characterized by a furan core substituted at the 5-position with a 4-chlorophenyl group. The propanamide side chain at the 2-position of the furan is further functionalized with a cyclopentyl amine moiety. The 4-chlorophenyl substituent enhances electronic effects and steric bulk, while the cyclopentyl group may improve metabolic stability compared to aromatic amines .

Properties

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c19-14-7-5-13(6-8-14)17-11-9-16(22-17)10-12-18(21)20-15-3-1-2-4-15/h5-9,11,15H,1-4,10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRHCFHGIAQGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorophenyl-substituted acetylenes and carbonyl compounds, under acidic or basic conditions.

    Substitution with 4-chlorophenyl group:

    Amidation reaction: The final step involves the amidation of the furan derivative with cyclopentylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding furan-2-carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides, often under reflux conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

a. 3-[5-(4-Bromophenyl)furan-2-yl]-N-(3-chloro-4-methylphenyl)propanamide ()

  • Furan substituent: 4-Bromophenyl (vs. 4-chlorophenyl in the target compound). Higher molecular weight (due to Br vs. Cl) may reduce solubility in aqueous media .
  • Amide substituent: 3-Chloro-4-methylphenyl (aromatic) vs. cyclopentyl (aliphatic). The methyl group at the 4-position could hinder metabolic oxidation compared to unsubstituted analogs.

b. N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide ()

  • Furan substituent: 4-Methoxyphenyl (vs. 4-chlorophenyl). Increased polarity from the methoxy group may improve aqueous solubility but reduce membrane permeability .
  • Amide substituent : 3-Chlorophenyl (aromatic) vs. cyclopentyl.
    • The lack of a methyl group (cf. ) simplifies metabolism but retains aromaticity, which may limit solubility.

Comparative Data Table

Property Target Compound 4-Bromophenyl Analog () 4-Methoxyphenyl Analog ()
Furan Substituent 4-Chlorophenyl 4-Bromophenyl 4-Methoxyphenyl
Amide Substituent Cyclopentyl 3-Chloro-4-methylphenyl 3-Chlorophenyl
Molecular Weight (g/mol) ~348.8 (estimated) ~423.7 (estimated) ~357.8 (estimated)
Predicted LogP ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~2.8 (lower lipophilicity)
Key Pharmacodynamic Effect Enhanced metabolic stability Potential for stronger target binding Improved solubility, weaker hydrophobic interactions

Research Findings and Implications

Target Compound vs. 4-Bromophenyl Analog :

  • The bromine substituent in ’s compound may improve binding affinity to hydrophobic targets (e.g., kinase enzymes) but at the cost of solubility and bioavailability. In contrast, the target compound’s cyclopentyl group balances lipophilicity and metabolic stability, making it more suitable for oral administration .

Target Compound vs. 4-Methoxyphenyl Analog :

  • The methoxy group in ’s compound likely reduces CNS penetration due to increased polarity, whereas the target compound’s chloro substituent maintains optimal blood-brain barrier permeability for neuroactive applications .

Biological Activity

3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClNOC_{17}H_{18}ClNO. The compound features a furan ring substituted with a chlorophenyl group and a cyclopentyl chain, which are believed to contribute to its biological effects.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to this compound. For example, a study published in 2022 evaluated various furan derivatives against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Key Findings:

  • Cell Lines Tested: HepG2, MCF7 (breast cancer), A549.
  • Promising Compound: A derivative with an IC50 of 27.7 µg/ml against A549 cells.
  • Mechanism: Increased DNA fragmentation and altered gene expression related to apoptosis were observed in treated cells.

The proposed mechanism through which this compound exerts its effects involves the induction of apoptosis in cancer cells. This is supported by evidence showing significant changes in gene expression profiles associated with cell survival pathways. Notably, the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes were documented in treated cell lines .

Study on Tyrosinase Inhibition

Another aspect of interest is the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. A study exploring various compounds containing the 4-chlorophenyl motif found that modifications in the chemical structure enhanced inhibitory activity against tyrosinase derived from Agaricus bisporus (mushroom) .

Inhibitory Activity:

  • Compounds with the 4-chlorophenyl group showed improved binding affinity to the enzyme.
  • Docking studies suggested that structural features significantly influence inhibitory potency.

Data Table: Summary of Biological Activities

Activity Cell Line IC50 (µg/ml) Mechanism
Anticancer ActivityA54927.7Induction of apoptosis
HepG226.6Gene expression modulation
Tyrosinase Inhibition--Competitive inhibition

Q & A

Q. What are the optimal synthetic routes for 3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

Coupling of 4-chlorophenylfuran: Formation of the furan-chlorophenyl core via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

Propanamide backbone assembly: Reaction of the furan intermediate with a cyclopentylamine derivative using carbodiimide-mediated coupling (e.g., EDC/HOBt).

  • Critical parameters include temperature (0–25°C for amide bond formation), pH (neutral to slightly acidic), and anhydrous conditions to prevent hydrolysis .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization.

  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign signals for the chlorophenyl (δ 7.2–7.4 ppm), furan (δ 6.2–6.8 ppm), and cyclopentyl groups (δ 1.5–2.5 ppm).
    • 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected for C₁₈H₁₉ClNO₂: 316.11).
  • Infrared Spectroscopy (IR): Identify amide C=O stretch (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • pH Stability: Incubate the compound in buffers (pH 3–10) and analyze degradation via HPLC at 24/48-hour intervals.
  • Light Sensitivity: Expose to UV-Vis light (254–365 nm) and monitor photodegradation products using LC-MS .

Advanced Research Questions

Q. How can discrepancies between computational (DFT) and experimental structural data be resolved for this compound?

Methodological Answer:

  • DFT Validation: Compare calculated (B3LYP/6-311+G(d,p)) bond lengths/angles with X-ray crystallography data. Adjust exchange-correlation functionals (e.g., hybrid functionals with exact exchange terms) to improve accuracy .
  • Electron Density Maps: Use Hirshfeld surface analysis to identify steric clashes (e.g., cyclopentyl group hindrance) not captured in gas-phase DFT models .

Q. What experimental strategies are recommended to study interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein and measure binding affinity (KD) in real-time.
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (cyclopentyl) vs. electrostatic (chlorophenyl) interactions .
  • Molecular Docking: Use AutoDock Vina to predict binding poses, followed by mutagenesis (e.g., Ala-scanning) to validate critical residues .

Q. How can regioselectivity challenges in electrophilic substitution reactions of the chlorophenyl-furan core be addressed?

Methodological Answer:

  • Directing Groups: Introduce temporary substituents (e.g., -NO₂) to guide electrophiles to meta/para positions, followed by deprotection .
  • Solvent Effects: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states for para-substitution.
  • Computational Predictions: Apply Fukui functions (DFT) to identify electron-rich sites on the chlorophenyl ring .

Q. What structural analogs of this compound have shown enhanced bioactivity, and how do their substituents influence activity?

Methodological Answer:

Analog Substituent Bioactivity Key Reference
Nitrophenyl variant-NO₂ at phenyl ringIncreased enzyme inhibition (IC₅₀ = 12 µM)
Methoxyethyl variant-OCH₂CH₃ at cyclopentylImproved solubility (logP = 2.1)
Brominated furanBr at furan C3Enhanced antimicrobial activity (MIC = 8 µg/mL)

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